molecular formula C17H26O10 B13077819 Dihydrocornin

Dihydrocornin

Cat. No.: B13077819
M. Wt: 390.4 g/mol
InChI Key: MTMCJGRBRGDLOQ-MBCHPVDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocornin is a chemical reagent provided exclusively for laboratory research purposes. Research Use Only (RUO) products are essential tools for scientific investigations, such as basic research, drug discovery, and the development of new diagnostic assays . They are not manufactured or validated for use in diagnostic procedures or patient management . This product is strictly for use by qualified and experienced scientists in controlled laboratory settings. All information and data provided are for research reference only. The manufacturer's intended purpose for this product is solely for non-clinical research, and it does not have a medical or diagnostic purpose . Unambiguous and documented evidence associating the use of a device with in vitro diagnostic examination procedures is required to qualify a device as an IVD; this product lacks such evidence and certification .

Properties

Molecular Formula

C17H26O10

Molecular Weight

390.4 g/mol

IUPAC Name

methyl (1S,4aS,5R,7S,7aR)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,8-14,16-22H,3-4H2,1-2H3/t6-,8+,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1

InChI Key

MTMCJGRBRGDLOQ-MBCHPVDHSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dihydrocornin typically involves the extraction from plant materials. The process begins with the extraction of the plant material using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography to isolate pure this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The leaves of Cornus officinalis are extracted multiple times with ethanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a residue, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Dihydrocornin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of oxidized iridoid derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of dihydrocornin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dihydrocornin with structurally or functionally related compounds, focusing on class, source, pharmacological activities, and molecular data (where available):

Compound Class Source Key Pharmacological Activities Molecular Formula Molecular Weight (g/mol)
This compound Isoflavonoid glycoside Cornus species Anticancer (broad-spectrum) Not specified Not specified
Cornin Isoflavonoid glycoside Cornus species Anticancer, anti-inflammatory Not specified Not specified
Loganin acid Iridoid glycoside Cornus capitata roots Neuroprotective, metabolic regulation Not specified Not specified
Dihydromyricetin Flavanone Ampelopsis grossedentata Antioxidant, anti-diabetic, hepatoprotective C₁₅H₁₆O₅ 276.29
Ampelopsin Flavanonol Ampelopsis species Antioxidant, antiviral, anti-inflammatory C₁₅H₁₂O₈ 320.26
6,7-Dihydroxycoumarin Coumarin derivative Synthetic/plant sources Anti-inflammatory, antioxidant C₉H₆O₄ (inferred) ~178.14 (inferred)

Key Structural and Functional Differences:

  • Isoflavonoid vs. Iridoid Glycosides: this compound and cornin (isoflavonoids) share a flavonoid core linked to sugar moieties, whereas loganin acid (iridoid) features a bicyclic monoterpene structure. This distinction underpins differences in bioactivity: isoflavonoids target cancer pathways, while iridoids modulate metabolic and neurological processes .
  • Isoflavonoids vs. Flavanones: Dihydromyricetin and ampelopsin (flavanones) lack the glycosidic linkage present in this compound. Their antioxidant properties stem from hydroxyl group arrangements, contrasting with this compound’s glycoside-enhanced cellular uptake and anticancer efficacy .
  • Coumarin Derivatives: 6,7-Dihydroxycoumarin, though structurally distinct from this compound, shares functional overlap in antioxidant activity. However, its smaller molecular size limits its pharmacokinetic stability compared to glycosylated isoflavonoids .

Research Findings and Pharmacological Profiles

This compound:

  • Anticancer Mechanisms : Studies on Cornus extracts demonstrate this compound’s ability to inhibit tumor growth in vitro and in vivo, likely through caspase-dependent apoptosis and cell cycle arrest .

Comparative Insights:

  • Cornin : Exhibits dual anticancer and anti-inflammatory effects, with enhanced bioavailability due to glycosylation. Unlike this compound, it also modulates NF-κB signaling .
  • Dihydromyricetin : While less potent against cancer, its antioxidant capacity (IC₅₀ ≈ 10 μM in DPPH assays) surpasses this compound, making it more relevant in oxidative stress-related diseases .
  • 6,7-Dihydroxycoumarin : Demonstrates dose-dependent anti-inflammatory effects (e.g., 50% reduction in TNF-α at 20 μM) but lacks glycoside-mediated tumor specificity .

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